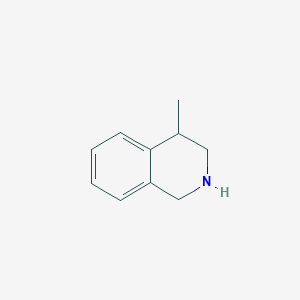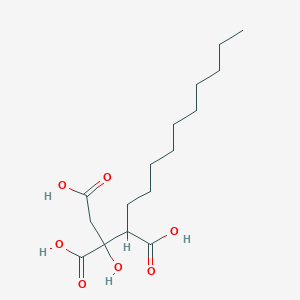
Decylcitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decylcitric acid, also known as 10-hydroxydecanoic acid, is a natural fatty acid that is produced by honeybees. It has been found to have various biological activities and has been extensively studied in recent years.
Mecanismo De Acción
The mechanism of action of decylcitric acid is not fully understood. It is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Decylcitric acid has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Efectos Bioquímicos Y Fisiológicos
Decylcitric acid has been found to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and modulating the immune system. It has also been found to have a protective effect on the liver and kidneys and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decylcitric acid has several advantages for lab experiments, including its natural origin, low toxicity, and broad-spectrum activity against various microorganisms. However, its low yield and high cost make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on decylcitric acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the development of novel formulations and delivery systems for decylcitric acid could improve its efficacy and reduce its cost.
Conclusion:
Decylcitric acid is a natural fatty acid with various biological activities and potential therapeutic applications. Although its synthesis is challenging and expensive, it has several advantages for lab experiments and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and novel formulations.
Métodos De Síntesis
Decylcitric acid is produced by the bees from the nectar of flowers. It is extracted from the honeycomb and purified using various methods such as column chromatography and recrystallization. The yield of decylcitric acid is low, and the purification process is time-consuming and expensive.
Aplicaciones Científicas De Investigación
Decylcitric acid has been found to have various biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders.
Propiedades
Número CAS |
19763-41-8 |
|---|---|
Nombre del producto |
Decylcitric acid |
Fórmula molecular |
C16H28O7 |
Peso molecular |
332.39 g/mol |
Nombre IUPAC |
2-hydroxytridecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
DQIHPEKINXOMBM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Sinónimos |
decylcitric acid decylcitric acid, (-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



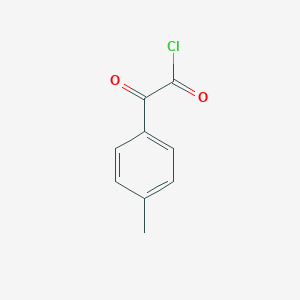
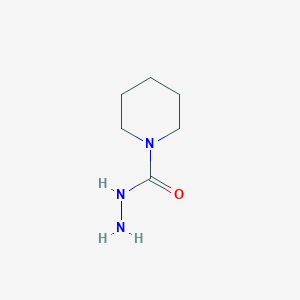
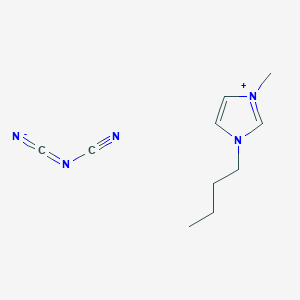
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
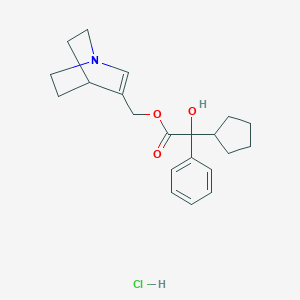
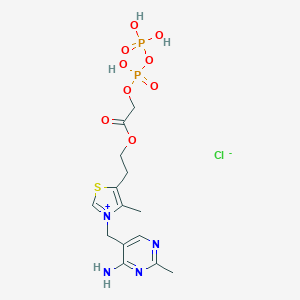
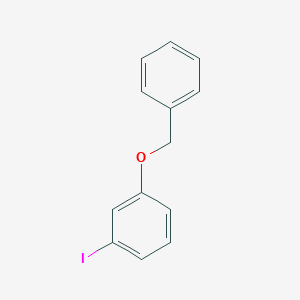
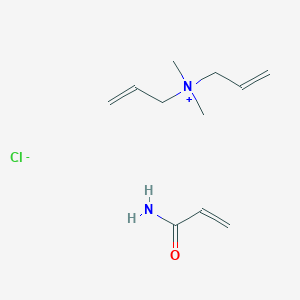
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
